Gardenine

Vue d'ensemble

Description

Gardenine is a novel compound that has recently been identified as having a variety of potential therapeutic and pharmacological effects. Gardenine has been studied for its potential to treat a range of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Applications De Recherche Scientifique

Gardenine has been studied extensively in scientific research. It has been found to have potential therapeutic and pharmacological effects in a variety of diseases. Gardenine has been studied for its potential to treat cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, Gardenine has been studied for its potential to reduce inflammation and to act as an antioxidant.

Mécanisme D'action

Target of Action

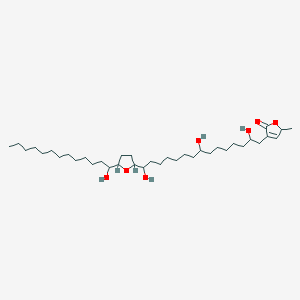

Gardenine is a metabolite produced from Gardenoside

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes

Avantages Et Limitations Des Expériences En Laboratoire

Gardenine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, Gardenine is not without its limitations. It is not water soluble and so it must be dissolved in a solvent before it can be used in experiments.

Orientations Futures

The potential therapeutic and pharmacological uses of Gardenine are still being explored. Some potential future directions for Gardenine research include further exploration of its anti-inflammatory and immunomodulatory effects, as well as its potential to treat a variety of diseases. In addition, further research into the mechanism of action of Gardenine could provide insight into its potential uses. Finally, further research into the synthesis of Gardenine could lead to more efficient methods of production.

Propriétés

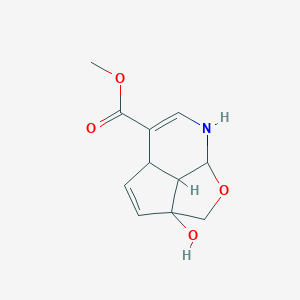

IUPAC Name |

methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGMCZARMNNIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2C3C1C=CC3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930549 | |

| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gardenine | |

CAS RN |

139682-36-3 | |

| Record name | Gardenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139682363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known sources of Gardenine and what other compounds are typically found alongside it?

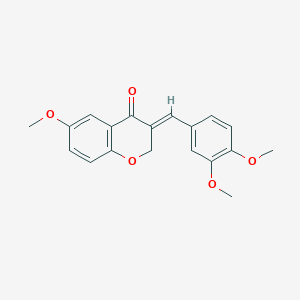

A1: Gardenine has been isolated from various plant sources. For instance, it was found in Peltostigma guatemalense, a Rutaceae species from Colombia [], and in Esenbeckia almawillia Kaastra, another Rutaceae species []. In both cases, gardenine was found alongside other alkaloids, coumarins, flavonoids, and terpenes. Interestingly, the study on Peltostigma guatemalense also identified the co-occurrence of gardenine B, a related flavonoid [].

Q2: Are there any studies investigating the metabolism of Gardenine by human gut bacteria?

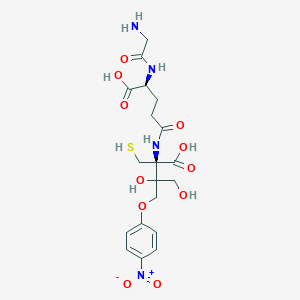

A3: While no studies specifically investigating gardenine metabolism by human gut bacteria are cited in the provided research, a related study explored the bacterial transformation of geniposide and gardenoside, iridoid glycosides, into nitrogen-containing compounds []. This research highlighted the role of specific bacterial strains like Peptostreptococcus anaerobius and Klebsiella pneumoniae in this biotransformation process []. Although focused on different compounds, this study underscores the potential for human gut bacteria to significantly modify ingested natural products, warranting further investigation into the interaction between gardenine and the gut microbiome.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)